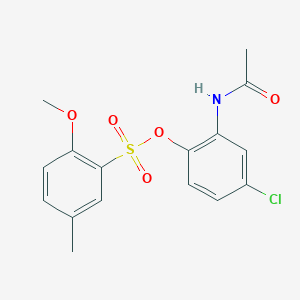![molecular formula C13H16N2O3S B245318 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole involves inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole include inhibition of inflammation, angiogenesis, and tumor growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which allows for more precise and targeted studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole, including the development of new therapies for cancer and inflammation, as well as the study of its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs and therapies.
In conclusion, 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole is a promising compound that has the potential to contribute to the development of new therapies for various diseases. Its unique structure and properties make it a valuable tool for studying various biochemical and physiological processes, and its selective inhibition of specific enzymes and signaling pathways allows for more precise and targeted studies. However, further research is needed to fully understand its mechanisms of action and potential applications in various fields of medicine and science.
Métodos De Síntesis
The synthesis of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole involves several steps, including the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole has been used in various scientific research studies, including those related to cancer, inflammation, and cardiovascular diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for developing new therapies for these conditions.
Propiedades
Fórmula molecular |
C13H16N2O3S |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-8-13(11(3)7-10(12)2)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3 |
Clave InChI |
CFWANTHPDWBPOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)